molecular formula C19H28N2O5S B11128554 1-(3,4-Dimethoxy-benzenesulfonyl)-piperidine-3-carboxylic acid cyclopentylamide

1-(3,4-Dimethoxy-benzenesulfonyl)-piperidine-3-carboxylic acid cyclopentylamide

Cat. No.: B11128554
M. Wt: 396.5 g/mol
InChI Key: MIZIVEUHURTRJM-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a cyclopentyl group, a 3,4-dimethoxybenzenesulfonyl group, and a carboxamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopentyl group, and the attachment of the 3,4-dimethoxybenzenesulfonyl and carboxamide groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopentyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the 3,4-Dimethoxybenzenesulfonyl Group: This can be done using sulfonylation reactions with reagents like sulfonyl chlorides.

    Formation of the Carboxamide Group: This step typically involves amidation reactions using amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-CYCLOPENTYL-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPENTYL-1-(4-HYDROXY-3-METHOXYBENZYL)PIPERIDINE-4-CARBOXAMIDE
  • N-CYCLOPENTYL-1-(HYDROXYMETHYL)-7-METHOXY-1’-METHYLSULFONYL-2-SPIRO[3,9-DIHYDRO-1H-PYRIDO[3,4-B]INDOLE-4,4’-PIPERIDINE]CARBOXAMIDE

Uniqueness

N-CYCLOPENTYL-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H28N2O5S

Molecular Weight

396.5 g/mol

IUPAC Name

N-cyclopentyl-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C19H28N2O5S/c1-25-17-10-9-16(12-18(17)26-2)27(23,24)21-11-5-6-14(13-21)19(22)20-15-7-3-4-8-15/h9-10,12,14-15H,3-8,11,13H2,1-2H3,(H,20,22)

InChI Key

MIZIVEUHURTRJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCC3)OC

Origin of Product

United States

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